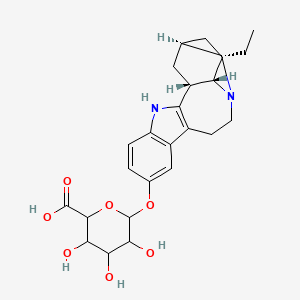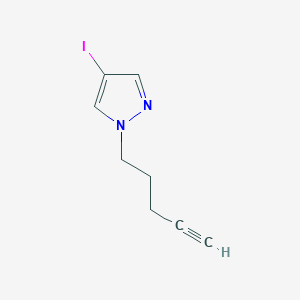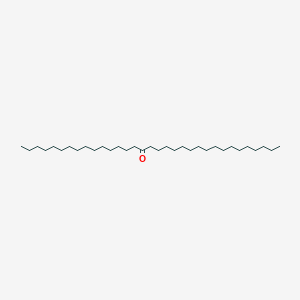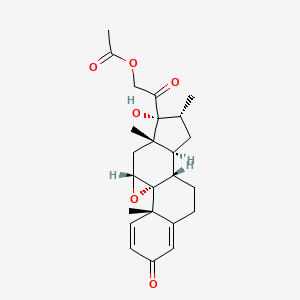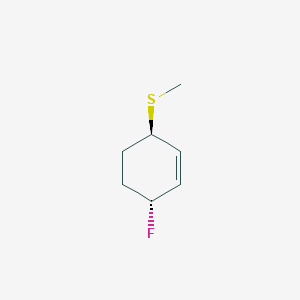
(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene is an organic compound characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-3-fluoro-6-methylsulfanylcyclohexene typically involves the stereoselective addition of fluorine and methylsulfanyl groups to a cyclohexene precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, combined with thiol-based reagents for the introduction of the methylsulfanyl group. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or the methylsulfanyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmospheres.
Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated or de-methylsulfanylated cyclohexenes.
Substitution: Cyclohexenes with various functional groups replacing the fluorine atom.
Scientific Research Applications
(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug design, particularly in the development of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3R,6R)-3-fluoro-6-methylsulfanylcyclohexene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the methylsulfanyl group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
(3R,6R)-3-benzyl-6-isopropyl-4-methylmorpholine-2,5-dione: Known for its antifungal activity.
(3R,6R)-3,6-Octanediol: Used in the synthesis of various organic compounds.
(3R,6R)-6-methylpiperazine-1,3-dicarboxylate: Utilized in pharmaceutical research.
Uniqueness
(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene is unique due to the presence of both a fluorine atom and a methylsulfanyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methylsulfanyl group provides additional functionalization opportunities, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C7H11FS |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene |
InChI |
InChI=1S/C7H11FS/c1-9-7-4-2-6(8)3-5-7/h2,4,6-7H,3,5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
HGVCIHMFXJMDGC-BQBZGAKWSA-N |
Isomeric SMILES |
CS[C@@H]1CC[C@H](C=C1)F |
Canonical SMILES |
CSC1CCC(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


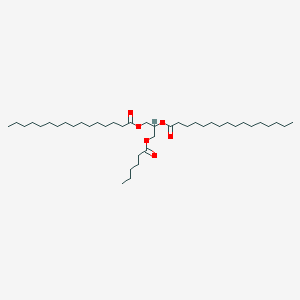
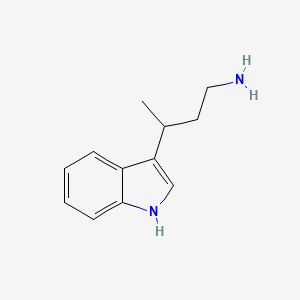
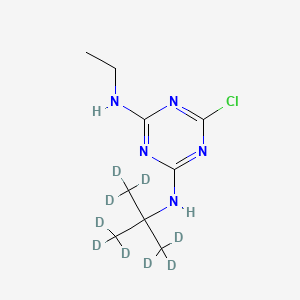


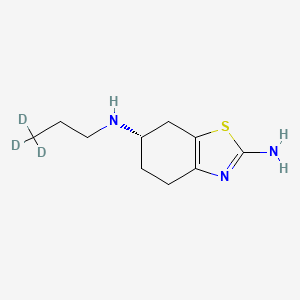
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
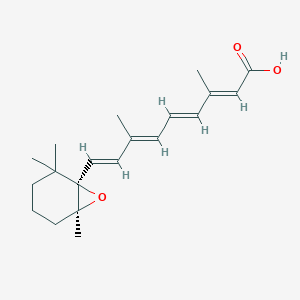
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
